Technical Guide: Synthesis of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine
Technical Guide: Synthesis of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine
The following technical guide details the synthesis pathway for N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine , a specific chiral amide derivative.
While the (S)-enantiomer of the core amino acid is a well-known intermediate for the anti-platelet drug Clopidogrel (Plavix) , the D-enantiomer (and its N-acylated derivatives) represents a distinct chiral building block, often isolated via kinetic resolution. This guide focuses on the Chemo-Enzymatic Synthesis route, which is the industry standard for achieving high enantiomeric excess (ee%) for this specific compound.
Executive Summary
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Target Molecule: N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine
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CAS Registry: 88744-36-9 (Parent amino acid context)[1]
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Stereochemistry: D-Configuration (equivalent to (R) in this substitution pattern).
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Primary Pathway: Strecker Synthesis
N-Acylation Enzymatic Kinetic Resolution (Penicillin G Acylase). -
Mechanism of Isolation: The target molecule is the distomer (unreacted substrate) in the Penicillin G Acylase (PGA) mediated hydrolysis of the racemic mixture. PGA selectively hydrolyzes the L-(S)-enantiomer, leaving the D-(R)-amide intact and enantiomerically pure.
Retrosynthetic Analysis & Pathway Logic
The synthesis is best approached via a Convergent Chemo-Enzymatic Strategy . Direct asymmetric synthesis of the core amino acid is often cost-prohibitive. Therefore, the pathway constructs a racemic scaffold and utilizes biocatalysis for optical resolution.
Strategic Phases:
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Construction of the Carbon Skeleton: Formation of racemic 2-(2-chlorophenyl)glycine via a Strecker reaction.
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Substrate Activation: N-acylation with phenylacetyl chloride to create the substrate for the enzyme.
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Enzymatic Discrimination: Use of Immobilized Penicillin G Acylase (PGA) to kinetically resolve the mixture.[2] The enzyme cleaves the L-form, yielding the target D-form as the stable, unhydrolyzed product.
Pathway Visualization
Figure 1: Chemo-enzymatic workflow. The target compound is obtained by negative selection (resistance to hydrolysis).
Detailed Experimental Protocols
Phase 1: Synthesis of Racemic 2-(2-Chlorophenyl)glycine
Objective: Create the racemic amino acid core from 2-chlorobenzaldehyde.
-
Reagents: 2-Chlorobenzaldehyde, Sodium Cyanide (NaCN), Ammonium Bicarbonate (NH
HCO ), Methanol, Sodium Hydroxide (NaOH). -
Mechanism: Nucleophilic addition of cyanide and ammonia to the aldehyde (Strecker), followed by nitrile hydrolysis.
Protocol:
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Imine Formation & Cyanation: In a reactor, dissolve 2-chlorobenzaldehyde (1.0 eq) in Methanol/Water (1:1 v/v). Add NH
HCO (2.5 eq) and NaCN (1.2 eq). -
Reaction: Heat the mixture to 60–65°C for 5–6 hours. The intermediate amino-nitrile is formed.
-
Hydrolysis: Concentrate the solution to remove methanol. Add 45% NaOH solution and reflux at 120°C for 4 hours to hydrolyze the nitrile to the carboxylate.
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Isolation: Treat with activated carbon for decolorization.[1][3] Filter. Adjust pH to 7.0–7.5 using 50% H
SO . The racemic amino acid precipitates.[4] -
Yield: Filter, wash with water, and dry.[3][5][6][7] Expected yield: ~60–70%.
Phase 2: N-Phenylacetylation (Substrate Preparation)
Objective: Protect the amine with a phenylacetyl group to mimic the natural substrate of Penicillin G Acylase.
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Reagents: Racemic 2-(2-chlorophenyl)glycine, Phenylacetyl chloride, NaOH.
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Conditions: Schotten-Baumann (Basic aqueous media).
Protocol:
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Dissolution: Suspend racemic 2-(2-chlorophenyl)glycine (1.0 eq) in water. Add NaOH (2.5 eq) to dissolve and adjust pH to >10. Chill to 0–5°C .
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Acylation: Dropwise add Phenylacetyl chloride (1.1 eq) while maintaining pH between 9–10 using dilute NaOH.
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Critical Control: Do not let temperature rise above 10°C to prevent hydrolysis of the acid chloride.
-
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Precipitation: After addition, stir at room temperature for 2 hours. Acidify the mixture to pH 2.0 using HCl.
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Isolation: The product, Racemic N-Phenylacetyl-2-(2-chlorophenyl)glycine , precipitates as a white solid. Filter and dry.[3][5]
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Purity Check: HPLC should show >98% chemical purity.
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Phase 3: Enzymatic Kinetic Resolution (Target Isolation)
Objective: Isolate the D-enantiomer by selectively hydrolyzing the L-enantiomer.
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Biocatalyst: Immobilized Penicillin G Acylase (PGA) (e.g., from E. coli, immobilized on Eupergit C or similar epoxy resins).
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Rationale: PGA has a strict stereochemical preference for L-phenylacetyl derivatives. It will hydrolyze the L-amide bond, releasing the free L-amino acid and phenylacetic acid. The D-amide (Target) is sterically incompatible with the active site and remains chemically unchanged.
Protocol:
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Reaction Setup: Suspend the Racemic N-Phenylacetyl derivative (from Phase 2) in water (approx. 5-10% w/v).
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pH Adjustment: Adjust pH to 7.8–8.0 using ammonia or NaOH. The substrate dissolves as a salt.[4][8]
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Enzyme Addition: Add Immobilized PGA (approx. 100–200 IU/g of substrate).
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Incubation: Stir gently at 30–35°C . Maintain pH at 7.8 using an autotitrator (the reaction produces phenylacetic acid, lowering pH).
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Monitoring: Monitor by HPLC. The reaction is complete when the L-isomer peak disappears and the free L-amino acid peak plateaus (approx. 50% conversion).
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Work-up (Target Isolation):
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Filtration: Filter off the immobilized enzyme (can be recycled).
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Separation: Acidify the filtrate to pH ~2.0.
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Extraction: The Target (D-amide) and phenylacetic acid will precipitate or can be extracted into an organic solvent (e.g., Ethyl Acetate or DCM). The free L-amino acid remains in the aqueous phase (as the hydrochloride salt).
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Purification: Wash the organic layer with mild bicarbonate solution to remove the phenylacetic acid byproduct.
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Crystallization: Evaporate the solvent to yield N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine .
-
Analytical Data & Specifications
To validate the synthesis, the following parameters must be met.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity (HPLC) | > 98.5% | C18 Column, MeOH/Water/TFA |
| Chiral Purity (ee) | > 99.0% (D-isomer) | Chiralpak AD-H or similar |
| Specific Rotation | Polarimetry | |
| Proton NMR |
Note: The specific rotation sign for the D-(R)-N-phenylacetyl derivative is typically negative (-), while the free L-(S)-amino acid is positive (+).
Mechanism of Stereoselectivity
Understanding why this pathway works ensures reproducibility.
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The Binding Pocket: The active site of Penicillin G Acylase contains a hydrophobic pocket (S1 subsite) designed to bind the phenylacetyl group.
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The Nucleophile: An N-terminal Serine (SerB1) acts as the nucleophile.
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Chiral Recognition: The enzyme's active site places strict constraints on the
-carbon substituents.-
In the L-enantiomer , the H-atom at the
-position points towards the catalytic center, allowing the carbonyl carbon to be attacked by SerB1. -
In the D-enantiomer , the bulky 2-chlorophenyl group clashes with the side chains of the active site (specifically residues PheB24 and ValB56 in E. coli PGA), preventing the formation of the transition state.
-
-
Result: The D-amide is effectively "invisible" to the enzyme, allowing for near-perfect resolution (E-value > 100).
References
-
Fadnavis, N. W., et al. "Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase." Biotechnology Progress, 2008.
- Liu, Y., et al. "Chemo-enzymatic synthesis of (S)-2-chlorophenylglycine methyl ester.
-
Wegman, M. A., et al. "Penicillin G acylase catalyzed resolution of phenylglycine derivatives." Advanced Synthesis & Catalysis, 2001.
-
US Patent 20040176637A1. "Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation."[3]
-
Aroyo, R. G., et al. "Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel." Crystal Growth & Design, 2009. (Context on racemization of the D-isomer).
Sources
- 1. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
